molecular formula C9H8N4O B7577321 2-Pyrazol-1-ylpyridine-4-carboxamide

2-Pyrazol-1-ylpyridine-4-carboxamide

Cat. No.: B7577321
M. Wt: 188.19 g/mol
InChI Key: UZLBPZALZAMYGF-UHFFFAOYSA-N
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Description

2-Pyrazol-1-ylpyridine-4-carboxamide is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring with a carboxamide group attached at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrazol-1-ylpyridine-4-carboxamide typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under Vilsmeier-Haack conditions to form the pyrazole ring . The carboxamide group can be introduced through subsequent reactions involving amide formation.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of automated synthesis equipment and stringent reaction control to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Pyrazol-1-ylpyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole-pyridine derivatives.

Scientific Research Applications

2-Pyrazol-1-ylpyridine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Pyrazol-1-ylpyridine-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

2-Pyrazol-1-ylpyridine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications that are not possible with other pyrazole derivatives.

Properties

IUPAC Name

2-pyrazol-1-ylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O/c10-9(14)7-2-4-11-8(6-7)13-5-1-3-12-13/h1-6H,(H2,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLBPZALZAMYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=CC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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